molecular formula C6H12O4 B1233376 3,6-Dideoxy-D-xylo-hexose CAS No. 56816-60-5

3,6-Dideoxy-D-xylo-hexose

Cat. No. B1233376
CAS RN: 56816-60-5
M. Wt: 148.16 g/mol
InChI Key: GNTQICZXQYZQNE-HSUXUTPPSA-N
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Description

3,6-Dideoxy-D-xylo-hexose is a type of deoxy sugar that belongs to the class of organic compounds known as hexoses . These are monosaccharides in which the sugar unit is a six-carbon containing moiety . It is also known by other names such as 3,6-dideoxyhexose, 3,6-Dideoxy-D-arabino-hexose, and 2,4,5-trihydroxyhexanal .


Synthesis Analysis

The synthesis of 3,6-Dideoxy-D-xylo-hexose involves several methods such as the hydrogenation of olefins, the displacement of halides, the reduction of epoxides, and the substitution of tosyl esters . These methods lead to stereospecific deuterium incorporation . There are also novel, readily scaled, and practical routes for the synthesis of 3,6-dideoxy-d-xylo-hexose and their corresponding glycosyl donors .


Molecular Structure Analysis

The molecular formula of 3,6-Dideoxy-D-xylo-hexose is C6H12O4 . It has a molecular weight of 148.16 g/mol . The InChIKey of the compound is GNTQICZXQYZQNE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,6-Dideoxy-D-xylo-hexose include the hydrogenation of olefins, the displacement of halides, the reduction of epoxides, and the substitution of tosyl esters . These reactions illustrate a variety of strategies leading to stereospecific deuterium incorporation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dideoxy-D-xylo-hexose include a molecular weight of 148.16 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . It also has a topological polar surface area of 77.8 Ų .

Scientific Research Applications

Role in Lipopolysaccharides of Bacterial Cell Walls

3,6-Dideoxy-D-xylo-hexose, also known as Abequose, is found in the lipopolysaccharides (LPS) of Gram-negative bacterial cell walls . These structures play a major role as immunodominant sugars .

Synthesis of Biologically Important Sugars

Abequose is used in the synthesis of biologically important sugars. For instance, it is used in the synthesis of Paratose (3,6-Dideoxy-D-ribo-hexose) and Tyvelose (3,6-Dideoxy-D-arabino-hexose) .

Role in Antigenic Determinants

Abequose, along with Paratose and Tyvelose, occurs at the nonreducing ends of chains and constitutes immunodominant groups of their respective antigenic determinants .

Identification of Bacterial Strains

Abequose, along with other 3,6-dideoxyhexoses like Paratose, Tyvelose, and Colitose, were first recognized among the Salmonella and E. coli strains . This suggests that these sugars can be used for the identification of specific bacterial strains.

Synthesis of Glycosyl Donors

Abequose is used in the synthesis of glycosyl donors, which are essential components in the synthesis of complex carbohydrates .

Future Directions

The future directions in the study of 3,6-Dideoxy-D-xylo-hexose could involve further understanding of its conformational landscape, which is essential when determining biological structure-activity relationships, as well as predicting synthetic reactivity . Moreover, the development of practical routes for the synthesis of 3,6-dideoxy-d-xylo-hexose and their corresponding glycosyl donors could also be a potential area of research .

Mechanism of Action

Target of Action

3,6-Dideoxy-D-xylo-hexose, also known as Abequose , is a constituent of the O-specific chains in lipopolysaccharides that occur in certain serotypes of Salmonella and Citrobacter bacteria . These lipopolysaccharides are the primary targets of Abequose. They play a crucial role in maintaining the integrity of the outer membrane of Gram-negative bacteria .

Mode of Action

It is known that it interacts with its targets, the lipopolysaccharides, by becoming a part of their structure . This interaction may result in changes to the properties of the lipopolysaccharides, potentially affecting the functionality of the bacterial outer membrane.

Biochemical Pathways

Abequose is involved in the biosynthesis of lipopolysaccharides . The biosynthesis of hexose derivatives deoxygenated at C6 first requires the generation of a 6-deoxy-4-keto derivative intermediate catalyzed by a 4,6-dehydratase . This is followed by a combination of reduction, epimerization, and amino substitutions . These biochemical pathways lead to the formation of Abequose, which then becomes a part of the lipopolysaccharides.

Result of Action

The incorporation of Abequose into lipopolysaccharides could potentially affect the properties of these molecules, and by extension, the properties of the bacterial outer membrane. This could have various molecular and cellular effects, potentially influencing the bacteria’s survival and virulence .

properties

IUPAC Name

(2R,4R,5R)-2,4,5-trihydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-4(8)6(10)2-5(9)3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTQICZXQYZQNE-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C[C@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319127
Record name Abequose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R,5R)-2,4,5-trihydroxyhexanal

CAS RN

56816-60-5
Record name Abequose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56816-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abequose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056816605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abequose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABEQUOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP07RTT4BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dideoxy-D-xylo-hexose
Reactant of Route 2
3,6-Dideoxy-D-xylo-hexose
Reactant of Route 3
3,6-Dideoxy-D-xylo-hexose
Reactant of Route 4
3,6-Dideoxy-D-xylo-hexose
Reactant of Route 5
3,6-Dideoxy-D-xylo-hexose
Reactant of Route 6
3,6-Dideoxy-D-xylo-hexose

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